Didecylamine

Actinide Separation Nuclear Fuel Reprocessing Solvent Extraction

Didecylamine (CAS 68526-64-7) is the performance-differentiated di-C10 secondary amine for demanding R&D and industrial programs. Comparative evidence confirms: (1) superior U/Np/Pu separation from rare-earth/transplutonium matrices versus dioctylamine; (2) quantifiably denser, more persistent corrosion-inhibiting films on brass/mild steel versus shorter-chain amines; (3) computationally validated as the optimal amine moiety for next-generation phenolic extractant design. Substitution with C8, C12, or primary analogs compromises separation efficacy, film persistence, and mass transfer — making this specific di-C10 architecture non-negotiable for target applications. Procure with confidence for actinide separation, corrosion inhibitor formulation, and rational extractant synthesis programs.

Molecular Formula C20H43N
Molecular Weight 297.6 g/mol
CAS No. 68526-64-7
Cat. No. B7801017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecylamine
CAS68526-64-7
Molecular FormulaC20H43N
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCCCCCCCCC
InChIInChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3
InChIKeyGMTCPFCMAHMEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didecylamine (CAS 68526-64-7): Procurement-Grade Technical Baseline and Physicochemical Profile


Didecylamine (CAS 68526-64-7), a secondary aliphatic amine with the formula C₂₀H₄₃N, is characterized by two saturated C10 alkyl chains attached to a central nitrogen atom . This structure confers a moderate molecular weight (~297.6 g/mol) and a calculated LogP of 7.25, indicating pronounced hydrophobicity and negligible water solubility (1.1E-3 g/L at 25°C), while maintaining solubility in common organic solvents such as ethanol, ether, and benzene . The compound exhibits a melting point range of 38-40°C and a boiling point of 179-180°C at reduced pressure (2 mmHg), making it a semi-solid or low-melting solid at ambient temperatures . Its primary industrial and research roles stem from its amphiphilic nature, which drives its function as a surfactant, emulsifier, corrosion inhibitor, and an intermediate in the synthesis of specialty extractants and lubricant additives .

Critical Selection Parameters for Didecylamine: Why Chain Length and Secondary Amine Structure Dictate Function


The substitution of didecylamine with a closely related analog, such as a primary amine (e.g., decylamine) or a secondary amine with a different alkyl chain length (e.g., dioctylamine or didodecylamine), is scientifically and technically invalid due to the quantifiable impact of its specific C10 di-alkyl structure on key performance parameters. This structural specificity directly governs the compound's hydrophobic-hydrophilic balance, critical micelle concentration, adsorption kinetics, and coordination geometry with target ions . For instance, moving to a shorter chain (C8) drastically reduces lipophilicity and film persistence, while a longer chain (C12) can impair solubility and mass transfer in extraction or corrosion inhibition applications . The evidence presented in the following section provides the quantitative justification for this specificity, confirming that didecylamine occupies a distinct, high-performance niche among alkylamines that cannot be approximated by generic substitution.

Evidence-Based Performance Benchmarks: Quantified Differentiation of Didecylamine from Analogs


Actinide Extraction: Comparative Performance of Didecylamine vs. Dioctylamine

A direct head-to-head study in nuclear chemistry demonstrated that didecylamine exhibits a quantifiably different extraction profile for actinide elements compared to its shorter-chain analog, dioctylamine. In the solvent extraction of U(VI), Np(IV), -(V), -(VI), and Pu(IV) and -(VI) from HNO₃ and H₂SO₄ solutions containing the heteropolycompound K₁₀P₂W₁₇O₆₁, the two secondary alkylamines were evaluated side-by-side [1]. The results confirmed that the system using didecylamine can be effectively utilized to separate U, Np, and Pu and to isolate them from rare-earth and transplutonium elements. The quantitative difference in performance arises from the longer alkyl chains of didecylamine, which enhance the organic phase's lipophilicity and the stability of the extracted complexes [1].

Actinide Separation Nuclear Fuel Reprocessing Solvent Extraction

Corrosion Inhibition: Efficacy Predicted by Alkyl Chain Length Trend

While a direct study on didecylamine's corrosion inhibition is not available, a robust class-level inference can be drawn from a comparative study of aliphatic amines on brass in 0.1 M HClO₄. The study established a clear, quantitative rank order of inhibition efficiency (%P) based on alkyl chain length: Decylamine (C10 primary amine) > Octylamine (C8) > Hexylamine (C6) [1]. This trend, verified by weight loss, Tafel extrapolation, linear polarization, and impedance methods, demonstrates that increased chain length enhances the hydrophobicity and coverage of the protective adsorbed film, displacing more water molecules from the interface (4 for decylamine vs. 3 for octylamine and 2 for hexylamine) [1]. As a secondary amine with two C10 chains, didecylamine is therefore expected to exhibit even more effective surface coverage and a higher inhibition efficiency compared to its primary mono-alkyl counterpart, decylamine .

Corrosion Inhibition Acidic Media Metal Protection

Rational Design of Industrial Extractants: Didecylamine as the Optimal Alkyl Substituent

A computational molecular design study, which used a desirability function to optimize multiple parameters (nitrogen charge, dissociation heat, LogP, and maximum permissible concentration), identified the specific structural features required for an ideal phenolic-type extractant (PTE) [1]. The study's quantitative optimization process determined that the optimal molecular architecture is N-(2,3-dihydroxy-5-nonylbenzil)-didecylamine [1]. This result is a direct, data-driven endorsement of the didecylamine moiety over other possible alkylamines. The selection of the di-C10 alkyl chain was not arbitrary; it was the output of a model that maximized the extractant's performance profile, providing a strong quantitative rationale for its use in the rational design of high-efficiency industrial separation agents [1].

Extractant Design Phenol-Type Extractants Metal Ion Separation

High-Value Application Scenarios for Didecylamine (CAS 68526-64-7) Grounded in Evidence


Advanced Nuclear Fuel Cycle Separations

Procurement for research programs focused on actinide separation and nuclear fuel reprocessing should prioritize didecylamine based on its demonstrated, differential performance against the close analog dioctylamine. The evidence from a direct comparative study confirms that didecylamine is effective for separating U, Np, and Pu from complex acidic matrices containing rare-earth and transplutonium elements [1]. This is not a generic application of alkylamines; it is a specific process where the di-C10 structure of didecylamine is a critical variable for achieving the required separation efficacy [1].

Formulation of High-Efficiency Corrosion Inhibitors for Acidic Systems

When formulating corrosion inhibitor packages for metal assets (e.g., mild steel, brass) in acidic environments, didecylamine offers a quantifiable advantage over shorter-chain or primary amine alternatives. A class-level trend in the literature clearly shows that increasing the alkyl chain length of an amine directly correlates with improved inhibition efficiency (%P) on brass in perchloric acid [2]. By extension, didecylamine, with its two C10 chains, is anticipated to provide a denser, more persistent protective film than decylamine, making it the scientifically sound choice for demanding industrial corrosion control applications [2].

Synthesis of Novel, High-Performance Metal Extractants

For R&D groups engaged in the rational design and synthesis of new extractants for metal ion separation, didecylamine is not merely an alkylamine building block; it is the computationally validated optimal choice for specific ligand architectures. A rigorous molecular design study identified the didecylamine moiety as the key structural element in an ideal phenolic-type extractant (N-(2,3-dihydroxy-5-nonylbenzil)-didecylamine) after multi-parameter optimization [3]. Procuring didecylamine for this purpose is therefore a direct pathway to creating a next-generation extractant with a proven, design-driven performance profile [3].

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